2,2,2-Trifluoroethylhydrazine

Catalog No.
S704091
CAS No.
5042-30-8
M.F
C2H5F3N2
M. Wt
114.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethylhydrazine

CAS Number

5042-30-8

Product Name

2,2,2-Trifluoroethylhydrazine

IUPAC Name

2,2,2-trifluoroethylhydrazine

Molecular Formula

C2H5F3N2

Molecular Weight

114.07 g/mol

InChI

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2

InChI Key

OPMFFAOEPFATTG-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)NN

Canonical SMILES

C(C(F)(F)F)NN

Studies on Heme Proteins

One area of research involving 2,2,2-TFH has focused on its interaction with heme proteins. Heme proteins are a class of proteins that contain a heme group, which is an iron-containing molecule involved in various biological functions, including oxygen transport. A study published in the journal Archives of Biochemistry and Biophysics investigated the use of 2,2,2-TFH as a probe to study the interaction between heme and myoglobin, a type of heme protein found in muscle tissue. []

2,2,2-Trifluoroethylhydrazine is an organic compound characterized by the molecular formula C2H5F3N2C_2H_5F_3N_2. It is a hydrazine derivative where the ethyl group is substituted with three fluorine atoms at the alpha position. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound appears as a colorless liquid with a pungent odor and is soluble in water, which enhances its utility in

Typical of hydrazines. Key reactions include:

  • Nucleophilic Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions with electrophiles, facilitating the formation of various derivatives.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Oxidation Reactions: 2,2,2-Trifluoroethylhydrazine can undergo oxidation to yield corresponding azines or other nitrogen-containing compounds.

These reactions underscore its versatility as a reagent in synthetic organic chemistry .

Several methods exist for synthesizing 2,2,2-Trifluoroethylhydrazine:

  • Direct Hydrazination: This method involves the reaction of trifluoroacetaldehyde with hydrazine hydrate under acidic conditions. The reaction typically yields 2,2,2-Trifluoroethylhydrazine along with water as a byproduct.
  • Fluorination Techniques: Alternative synthetic routes may utilize fluorinating agents to introduce trifluoromethyl groups onto ethyl hydrazine derivatives.
  • Reduction Reactions: Reduction of corresponding azo compounds can also lead to the formation of 2,2,2-Trifluoroethylhydrazine .

The applications of 2,2,2-Trifluoroethylhydrazine span various domains:

  • Pharmaceutical Development: Its potential as an antitumor agent positions it as a candidate for drug development.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its reactivity and biological activity.
  • Material Science: Its unique properties make it suitable for developing new materials with tailored functionalities .

Interaction studies involving 2,2,2-Trifluoroethylhydrazine focus on its reactivity with biological molecules and other chemical species. Investigations into its interactions with proteins and enzymes can provide insights into its biological mechanisms. Additionally, studies on its behavior in various solvents and under different pH conditions are crucial for understanding its stability and reactivity profiles .

Several compounds share structural similarities with 2,2,2-Trifluoroethylhydrazine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
EthylhydrazineC2H8N2C_2H_8N_2Simple hydrazine without fluorination; used in pharmaceuticals.
TrifluoromethylhydrazineC3H4F3N4C_3H_4F_3N_4Contains trifluoromethyl group; studied for similar biological activities.
1-Amino-1-trifluoromethylcyclobutaneC4H6F3NC_4H_6F_3NA cyclic compound with potential applications in drug design.

The uniqueness of 2,2,2-Trifluoroethylhydrazine lies in its trifluoromethyl substitution pattern that significantly influences its chemical reactivity and biological properties compared to these similar compounds .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (95%): Flammable solid [Danger Flammable solids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5042-30-8

Wikipedia

2,2,2-Trifluoroethylhydrazine

Dates

Modify: 2023-08-15

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